molecular formula C8H11ClF2N2O B13584127 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride

Cat. No.: B13584127
M. Wt: 224.63 g/mol
InChI Key: OYSVPUBBHPRYFY-UHFFFAOYSA-N
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Description

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClF2N2O. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves several steps:

    Starting Material: The synthesis begins with the preparation of 2-(2,2-difluoroethoxy)pyridine.

    Reaction with Methanamine: The 2-(2,2-difluoroethoxy)pyridine is then reacted with methanamine under controlled conditions to form 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride can be compared with other similar compounds, such as:

    1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.

    2-(2,2-Difluoroethoxy)pyridine: A precursor in the synthesis of the target compound, with distinct chemical reactivity.

    Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents, which may have varying biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties.

Biological Activity

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride, also known by its CAS number 943843-27-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride
  • Molecular Formula: C7H9ClF2N2O
  • Molecular Weight: 210.61 g/mol

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in neurological processes, particularly those related to serotonin and dopamine pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride exhibit antidepressant-like effects. In animal models, administration of these compounds has resulted in increased levels of serotonin and norepinephrine in the brain, which are crucial for mood regulation.

Case Study: A study involving a series of pyridine derivatives demonstrated that compounds with similar structures significantly reduced depressive-like behaviors in rodents when tested in forced swim and tail suspension tests. The mechanism was attributed to enhanced monoamine neurotransmitter levels .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Research has shown that derivatives containing difluoroethoxy groups can inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential protection against neurodegeneration

Pharmacokinetics

The pharmacokinetic profile of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride is essential for understanding its therapeutic potential. Preliminary data suggest moderate bioavailability with a half-life suitable for once-daily dosing. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Toxicology

Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. Long-term studies are necessary to evaluate chronic exposure effects and potential organ-specific toxicities.

Properties

Molecular Formula

C8H11ClF2N2O

Molecular Weight

224.63 g/mol

IUPAC Name

[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H10F2N2O.ClH/c9-7(10)5-13-8-3-6(4-11)1-2-12-8;/h1-3,7H,4-5,11H2;1H

InChI Key

OYSVPUBBHPRYFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)OCC(F)F.Cl

Origin of Product

United States

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